![molecular formula C10H12N4O5 B091648 N-[(E)-(5-nitrofuran-2-yl)methylideneamino]morpholine-4-carboxamide CAS No. 15970-86-2](/img/structure/B91648.png)
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]morpholine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]morpholine-4-carboxamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a morpholine ring, a carboxylic acid group, and a nitrofurfurylidine hydrazide moiety, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[(E)-(5-nitrofuran-2-yl)methylideneamino]morpholine-4-carboxamide typically involves the reaction of morpholinecarboxylic acid with 5-nitrofurfurylidine hydrazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is then heated to a specific temperature to ensure complete reaction and formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process includes steps such as purification, crystallization, and drying to obtain the compound in its pure form.
化学反应分析
Types of Reactions: N-[(E)-(5-nitrofuran-2-yl)methylideneamino]morpholine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]morpholine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of N-[(E)-(5-nitrofuran-2-yl)methylideneamino]morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The nitrofurfurylidine moiety is known to interact with cellular components, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where the compound induces oxidative stress in target cells.
相似化合物的比较
- 4-Morpholinecarboxylic acid, hydrazide
- 4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide
- 4-Morpholineacetic acid, (5-nitrofurfurylidene)hydrazide
Comparison: Compared to these similar compounds, N-[(E)-(5-nitrofuran-2-yl)methylideneamino]morpholine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitrofurfurylidine moiety, in particular, enhances its potential for generating ROS and its effectiveness in antimicrobial and anticancer applications.
属性
CAS 编号 |
15970-86-2 |
|---|---|
分子式 |
C10H12N4O5 |
分子量 |
268.23 g/mol |
IUPAC 名称 |
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]morpholine-4-carboxamide |
InChI |
InChI=1S/C10H12N4O5/c15-10(13-3-5-18-6-4-13)12-11-7-8-1-2-9(19-8)14(16)17/h1-2,7H,3-6H2,(H,12,15)/b11-7+ |
InChI 键 |
NVAUCWNDTOEUTI-YRNVUSSQSA-N |
手性 SMILES |
C1COCCN1C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
SMILES |
C1COCCN1C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
规范 SMILES |
C1COCCN1C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
| 15970-86-2 | |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


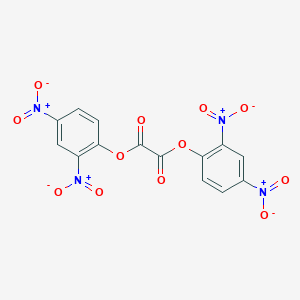
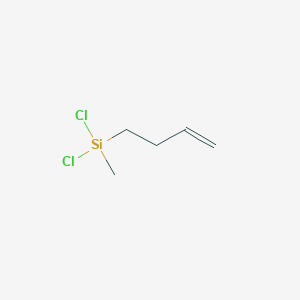

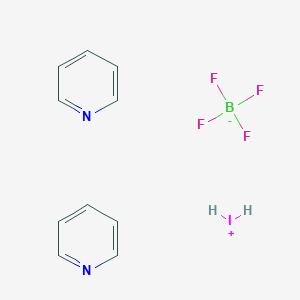
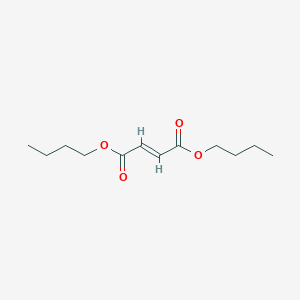
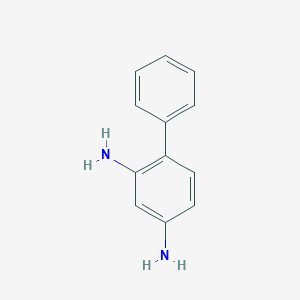
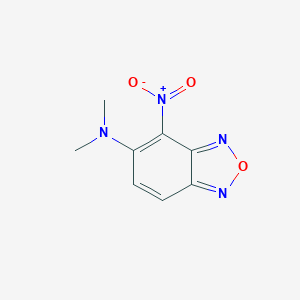
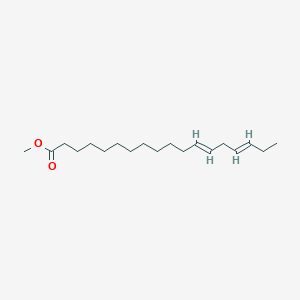
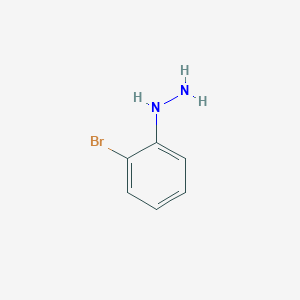
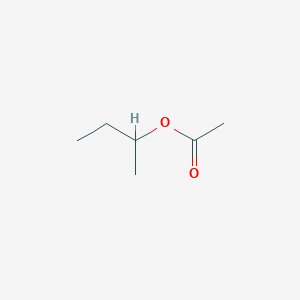
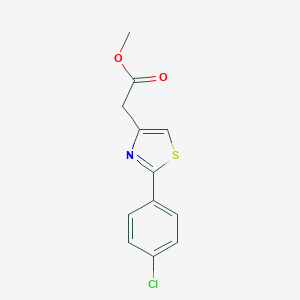
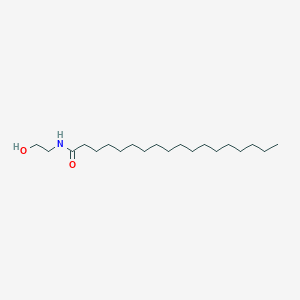
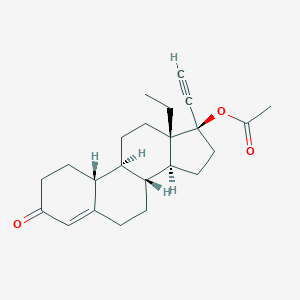
![1,4-Dimethylbenzo[a]pyrene](/img/structure/B91590.png)
